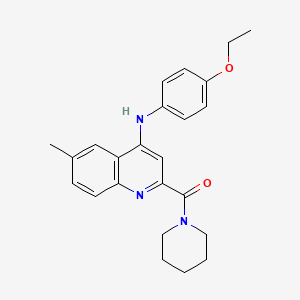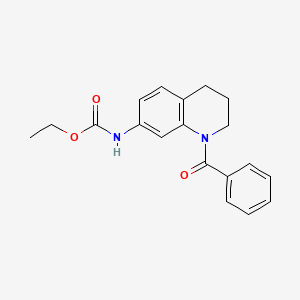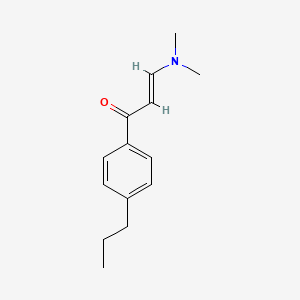
(4-((4-Ethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps, likely starting from commercially available precursors. Researchers may employ various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in relevant literature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed methods for the synthesis of complex quinoline and quinolone derivatives, aiming at various applications, including biomedical research. For example, the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease illustrates the compound's relevance in neurodegenerative disease research. This process involves several chemical synthesis steps, highlighting the compound's utility in developing diagnostic tools (Wang et al., 2017).
Potential Biomedical Applications
The exploration of quinoline derivatives extends to their potential antimicrobial and anticancer properties. Novel synthesis approaches have been explored to create potent 5HT1B antagonists, which could have implications in treating neurological disorders. Such research demonstrates the compound's versatility and potential in developing new therapeutic agents (Horchler et al., 2007).
Environmental and Analytical Chemistry
Quinoline derivatives also find applications in environmental and analytical chemistry. For instance, novel fluorophores have been synthesized for biomedical analysis, showcasing the compound's utility in developing new diagnostic and analytical techniques. Such research indicates the compound's broad utility across various scientific domains (Hirano et al., 2004).
Propiedades
IUPAC Name |
[4-(4-ethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-29-19-10-8-18(9-11-19)25-22-16-23(24(28)27-13-5-4-6-14-27)26-21-12-7-17(2)15-20(21)22/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNCCVQQQDVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-fluorobenzyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645377.png)
![3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645379.png)
![methyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2645380.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2645384.png)



![4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2645390.png)

![Methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2645392.png)